(4-Cyclopropoxy-2-methoxyphenyl)methanamine
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Overview
Description
(4-Cyclopropoxy-2-methoxyphenyl)methanamine is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol This compound features a cyclopropoxy group and a methoxy group attached to a phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-methoxyphenyl)methanamine can be achieved through several methods. One common approach involves the reaction of 4-cyclopropoxy-2-methoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation reactors with appropriate catalysts can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-2-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, secondary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(4-Cyclopropoxy-2-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity. For instance, it could inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar structure but lacks the cyclopropoxy group.
(2-Methoxyphenyl)methanamine: Similar structure but with the methoxy group in a different position.
(4-Methoxyphenyl)(2-phenylcyclopropyl)methanamine: Contains a phenylcyclopropyl group instead of a cyclopropoxy group
Uniqueness
(4-Cyclopropoxy-2-methoxyphenyl)methanamine is unique due to the presence of both cyclopropoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties and applications compared to similar compounds .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(4-cyclopropyloxy-2-methoxyphenyl)methanamine |
InChI |
InChI=1S/C11H15NO2/c1-13-11-6-10(14-9-4-5-9)3-2-8(11)7-12/h2-3,6,9H,4-5,7,12H2,1H3 |
InChI Key |
FEPCMRHWJVDEMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2CC2)CN |
Origin of Product |
United States |
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